molecular formula C23H24BrN3O B11116439 [6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone

[6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B11116439
M. Wt: 438.4 g/mol
InChI Key: GJOACKUMOPCMMP-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-ethylphenyl)quinolin-4-yl(4-methylpiperazin-1-yl)methanone: is a chemical compound with the following properties:

    Linear Formula: CHBrNO

    CAS Number: 202192-66-3

    Molecular Weight: 376.256 g/mol

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Bromination: Introduction of the bromine atom at the 6-position of the quinoline ring.

    Substitution Reactions: Substituents on the phenyl ring can participate in electrophilic aromatic substitution reactions.

    Reduction: Reduction of the quinoline or carbonyl group.

    Piperazine Ring Modifications: Reactions involving the piperazine moiety.

Common reagents and conditions depend on the specific reaction type. Major products formed would vary accordingly.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: It may serve as a scaffold for drug design due to its quinoline and piperazine moieties.

    Biological Studies: Researchers explore its interactions with biological targets (e.g., receptors, enzymes).

    Industry: Potential use in materials science or as a building block for other compounds.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds:

    [6-bromo-2-(4-ethylphenyl)quinolin-4-yl]-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]methanone:

    [6-bromo-2-(4-ethylphenyl)quinolin-4-yl]-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone:

Properties

Molecular Formula

C23H24BrN3O

Molecular Weight

438.4 g/mol

IUPAC Name

[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H24BrN3O/c1-3-16-4-6-17(7-5-16)22-15-20(19-14-18(24)8-9-21(19)25-22)23(28)27-12-10-26(2)11-13-27/h4-9,14-15H,3,10-13H2,1-2H3

InChI Key

GJOACKUMOPCMMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)C

Origin of Product

United States

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